molecular formula C11H10N2O4 B5542781 But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide CAS No. 6102-80-3

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide

Cat. No.: B5542781
CAS No.: 6102-80-3
M. Wt: 234.21 g/mol
InChI Key: WNWRPPHJCRDUEK-ONEGZZNKSA-N
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Preparation Methods

The synthesis of But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide typically involves the reaction of benzo[1,3]dioxole derivatives with but-2-enedioic acid amide under specific conditions. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of solvents such as n-hexane and ethyl acetate, and purification is achieved through silica gel column chromatography .

Chemical Reactions Analysis

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide has several scientific research applications:

Comparison with Similar Compounds

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

(E)-N'-(1,3-benzodioxol-5-yl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-10(14)3-4-11(15)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H2,12,14)(H,13,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWRPPHJCRDUEK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352152
Record name F1065-0553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-80-3
Record name F1065-0553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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